

Theoretical Reactivity of 2-Bromo-5-methylanisole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-methylanisole**

Cat. No.: **B1279017**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methylanisole is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its reactivity is governed by the interplay of the electron-donating methoxy and methyl groups, and the electron-withdrawing, yet sterically influential, bromine atom. This guide provides a comprehensive theoretical and practical overview of the reactivity of **2-Bromo-5-methylanisole**, focusing on its participation in key cross-coupling reactions and its predicted electronic properties. Detailed experimental protocols, derived from established methodologies for analogous compounds, are presented to facilitate its application in synthetic chemistry.

Physicochemical and Spectroscopic Properties

A foundational understanding of a molecule's physical and spectroscopic characteristics is paramount for its application in synthesis. The following tables summarize the key properties of **2-Bromo-5-methylanisole**.

Table 1: Physicochemical Properties of **2-Bromo-5-methylanisole**

Property	Value	Source
Molecular Formula	C ₈ H ₉ BrO	[1]
Molecular Weight	201.06 g/mol	[1]
CAS Number	95740-49-1	[1]
Appearance	Not specified; likely a liquid or low-melting solid	
Boiling Point	~232 °C at 760 mmHg (Predicted)	[2]
Melting Point	Not available	
Density	~1.39 g/cm ³ (Predicted)	[2]

Table 2: Predicted Spectroscopic Data for **2-Bromo-5-methylanisole**

Type	Predicted Chemical Shift (δ) / Wavenumber (cm ⁻¹)
¹ H NMR (CDCl ₃ , 400 MHz)	δ ~ 7.3 (d, 1H), 6.8 (dd, 1H), 6.7 (d, 1H), 3.8 (s, 3H, OCH ₃), 2.3 (s, 3H, CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ ~ 157 (C-O), 138 (C-CH ₃), 132 (C-H), 115 (C-Br), 114 (C-H), 112 (C-H), 56 (OCH ₃), 20 (CH ₃)
IR (neat)	ν ~ 3000-2850 (C-H), 1600, 1480 (C=C aromatic), 1250 (C-O), 1050 (C-Br) cm ⁻¹

Note: The spectroscopic data presented are estimations based on known values for structurally similar compounds and general principles of NMR and IR spectroscopy.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
Experimental verification is recommended.

Theoretical Studies on Reactivity

While specific computational studies on **2-Bromo-5-methylanisole** are not readily available in the literature, its reactivity can be inferred from theoretical analyses of related substituted

bromobenzenes and anisoles.^{[7][8][9][10][11]} The electronic properties of the aromatic ring are influenced by the cumulative effects of the methoxy, methyl, and bromo substituents.

The methoxy (-OCH₃) group is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect being dominant. The methyl (-CH₃) group is a weak electron-donating group through induction (+I effect) and hyperconjugation. The bromine (-Br) atom is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect), with the inductive effect being more significant.

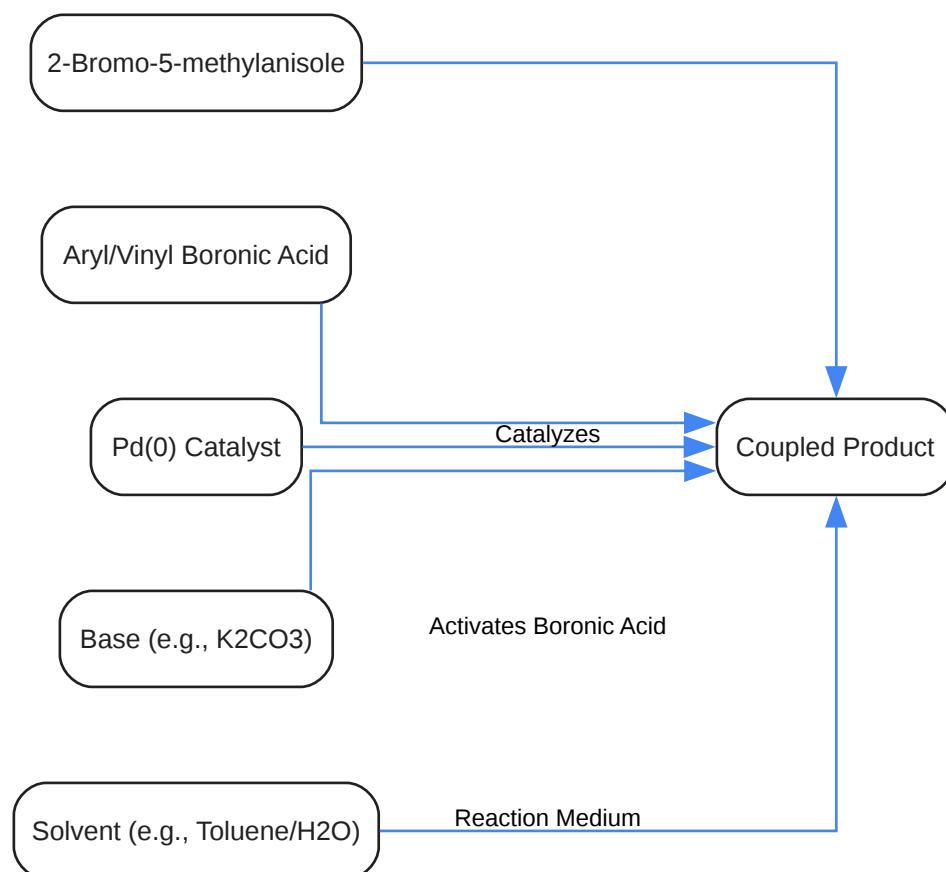
This substitution pattern leads to a nuanced reactivity profile:

- **Electrophilic Aromatic Substitution:** The positions ortho and para to the strongly activating methoxy group are expected to be the most nucleophilic and thus most susceptible to electrophilic attack. However, the position ortho to the methoxy group is sterically hindered by the adjacent bromine atom. Therefore, electrophilic substitution is most likely to occur at the position para to the methoxy group (C4) and to a lesser extent at the other available ortho position (C6).
- **Nucleophilic Aromatic Substitution:** Nucleophilic aromatic substitution is generally disfavored on electron-rich aromatic rings unless activated by strong electron-withdrawing groups, which are absent in this molecule.
- **Metal-Catalyzed Cross-Coupling Reactions:** The carbon-bromine bond is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The electron-donating groups on the ring can influence the rate of oxidative addition, which is often the rate-determining step in these catalytic cycles.^{[12][13]}

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack.^{[14][15][16]} For **2-Bromo-5-methylanisole**, the MEP would be expected to show a region of negative potential (red/yellow) around the oxygen atom of the methoxy group due to its lone pairs, making it a site for interaction with electrophiles. The region around the bromine atom, particularly along the C-Br bond axis (a "sigma-hole"), would exhibit a region of

positive potential (blue/green), making it susceptible to nucleophilic attack, which is exploited in cross-coupling reactions.[14]


Key Reactions and Experimental Protocols

2-Bromo-5-methylanisole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The following sections detail the theoretical basis and provide generalized experimental protocols for its use in Suzuki, Heck, and Buchwald-Hartwig amination reactions.

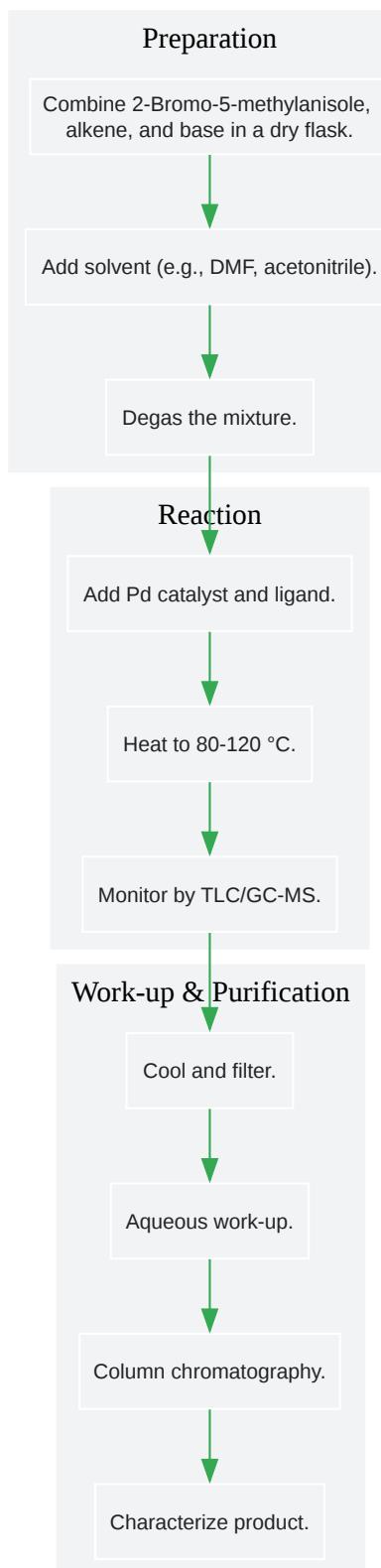
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.[17][18][19][20]

Logical Relationship: Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: Logical flow of the Suzuki-Miyaura coupling reaction.


Experimental Protocol (Adapted from similar substrates)[20]:

- Reaction Setup: To an oven-dried Schlenk flask, add **2-Bromo-5-methylanisole** (1.0 equiv.), the desired aryl or vinylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4) (2.0-3.0 equiv.).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (2-5 mol%) or a combination of Palladium(II) acetate [$Pd(OAc)_2$] and a suitable phosphine ligand like SPhos or XPhos.
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent such as toluene, dioxane, or THF, and an aqueous solution of the base.
- Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction

The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene in the presence of a palladium catalyst and a base.[21][22][23][24] This reaction is particularly useful for the synthesis of substituted alkenes.

Experimental Workflow: Heck Reaction

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the Heck reaction.

Experimental Protocol (Adapted from similar substrates)[23]:

- Reaction Setup: In a sealable reaction tube, combine **2-Bromo-5-methylanisole** (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.2-1.5 equiv.), a palladium catalyst such as $\text{Pd}(\text{OAc})_2$ (2-5 mol%), and a phosphine ligand like tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$) (4-10 mol%).
- Solvent and Base: Add an anhydrous polar aprotic solvent such as DMF or acetonitrile, followed by a hindered organic base like triethylamine (Et_3N) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).
- Reaction: Seal the tube and heat the mixture to 80-120 °C with stirring. Monitor the progress of the reaction by TLC or GC-MS.
- Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate in vacuo.
- Purification: Purify the resulting product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[12][13][25][26]

Signaling Pathway: Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (Adapted from similar substrates)[25]:

- Reaction Setup: To a dry Schlenk tube, add **2-Bromo-5-methylanisole** (1.0 equiv.), the amine (1.2-1.5 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv.), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$; 1-4 mol% Pd), and a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos; 2-8 mol%).

- Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
- Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane via syringe.
- Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
- Work-up: Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
- Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate. Purify the crude product by column chromatography.

Conclusion

2-Bromo-5-methylanisole presents a versatile platform for the synthesis of complex organic molecules. Its reactivity is well-suited for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. While direct computational studies on this specific molecule are limited, a thorough understanding of the electronic effects of its substituents allows for reliable predictions of its reactivity. The experimental protocols provided herein, based on established methods for similar compounds, offer a solid starting point for researchers and drug development professionals to harness the synthetic potential of **2-Bromo-5-methylanisole** in their respective fields. Further experimental and computational investigation into this compound is warranted to fully elucidate its reaction kinetics and mechanisms, which will undoubtedly expand its utility in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-methylanisole | C8H9BrO | CID 10878192 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-methylanisole | lookchem [lookchem.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. 2-Methylanisole(578-58-5) 13C NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 18. mdpi.com [mdpi.com]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]

- 24. sctunisie.org [sctunisie.org]
- 25. benchchem.com [benchchem.com]
- 26. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Theoretical Reactivity of 2-Bromo-5-methylanisole: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279017#theoretical-studies-on-the-reactivity-of-2-bromo-5-methylanisole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com